[3-(2-Ethylhexyl)-2-thienyl]tributylstannane
Description
[3-(2-Ethylhexyl)-2-thienyl]tributylstannane is an organotin compound featuring a thiophene (thienyl) ring substituted with a bulky 2-ethylhexyl group at the 3-position and a tributylstannane moiety at the 2-position. Its molecular formula is C₂₄H₄₇SSn, with a molar mass of approximately 481.4 g/mol (calculated). Organotin compounds like this are often utilized in catalysis, polymer stabilization, and organic synthesis due to their unique electronic and steric properties.
Properties
Molecular Formula |
C24H46SSn |
|---|---|
Molecular Weight |
485.4 g/mol |
IUPAC Name |
tributyl-[3-(2-ethylhexyl)thiophen-2-yl]stannane |
InChI |
InChI=1S/C12H19S.3C4H9.Sn/c1-3-5-6-11(4-2)9-12-7-8-13-10-12;3*1-3-4-2;/h7-8,11H,3-6,9H2,1-2H3;3*1,3-4H2,2H3; |
InChI Key |
IVEZAXBOQRGWCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CC1=C(SC=C1)[Sn](CCCC)(CCCC)CCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Ethylhexyl)-2-thienyl]tributylstannane typically involves the Stille coupling reaction. This reaction is a palladium-catalyzed cross-coupling process between an organotin compound and an organic halide. The general reaction conditions include the use of a palladium catalyst, such as Pd(PPh3)4 , in the presence of a base like CsF or K2CO3 . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of [3-(2-Ethylhexyl)-2-thienyl]tributylstannane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: [3-(2-Ethylhexyl)-2-thienyl]tributylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can convert the thienyl group to a thiol or thioether.
Substitution: The tributylstannane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as or are commonly used.
Reduction: Reducing agents like or are employed.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are used under anhydrous conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various organotin derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, [3-(2-Ethylhexyl)-2-thienyl]tributylstannane is used as a precursor for the synthesis of complex molecules. It is particularly valuable in the formation of carbon-carbon bonds through Stille coupling reactions .
Biology and Medicine: Its organotin moiety can interact with biological molecules, making it a candidate for drug design and development .
Industry: In the materials science industry, [3-(2-Ethylhexyl)-2-thienyl]tributylstannane is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of [3-(2-Ethylhexyl)-2-thienyl]tributylstannane involves its interaction with various molecular targets. The organotin moiety can form covalent bonds with nucleophilic sites on biological molecules, leading to changes in their structure and function. This interaction can affect various cellular pathways, including enzyme activity and signal transduction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison with Other Organotin-Thienyl Derivatives
2-((Trimethylstannyl)thio)ethyl stearate (C₂₃H₄₈O₂SSn)
- Molecular Structure : Contains a trimethyltin group (-Sn(CH₃)₃) and a thioether-linked stearate chain, contrasting with the tributyltin (-Sn(C₄H₉)₃) and ethylhexyl-thienyl groups in the target compound.
- Lipophilicity: The ethylhexyl-thienyl moiety enhances lipophilicity compared to the stearate chain in the trimethylstannyl derivative, which may influence solubility in non-polar solvents.
General Trends in Organotin-Thienyl Compounds
- Reactivity : Tributyltin groups are less electrophilic than trimethyltin due to increased alkyl substitution, which stabilizes the tin center. This affects their utility in Stille coupling reactions.
- Stability : Bulkier substituents (e.g., ethylhexyl) on the thienyl ring can improve thermal stability by hindering decomposition pathways.
Comparison with Non-Tin Thienyl Derivatives
3-(Dimethylamino)-1-(2-thienyl)-2-buten-1-one (C₁₀H₁₃NOS)
- Molecular Formula: Simpler structure with a dimethylamino group instead of tin-based substituents.
- Physicochemical Properties: Melting Point: 94–96°C (higher than typical organotin compounds, which are often liquids or low-melting solids). Electronic Effects: The electron-donating dimethylamino group increases the electron density of the thienyl ring, enhancing reactivity in electrophilic substitution reactions compared to the ethylhexyl-thienyl system.
1-(2-Furyl)-3-(3-methyl-2-thienyl)-propenone (C₁₂H₁₀O₂S)
- Structural Features : Contains a furan ring and a methyl-substituted thienyl group.
- Intermolecular Interactions: Crystallographic studies reveal strong π-π stacking and van der Waals interactions, which are less pronounced in ethylhexyl-substituted compounds due to steric bulk.
Data Table: Comparative Physicochemical Properties
| Compound | Molecular Formula | Molar Mass (g/mol) | Density (g/cm³) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|---|
| [3-(2-Ethylhexyl)-2-thienyl]tributylstannane | C₂₄H₄₇SSn | 481.4 | N/A | N/A | Tributyltin, 2-ethylhexyl |
| 2-((Trimethylstannyl)thio)ethyl stearate | C₂₃H₄₈O₂SSn | 515.4 | N/A | N/A | Trimethyltin, stearate |
| 3-(Dimethylamino)-1-(2-thienyl)-2-buten-1-one | C₁₀H₁₃NOS | 195.28 | 1.102 | 94–96 | Dimethylamino |
| 1-(2-Furyl)-3-(3-methyl-2-thienyl)-propenone | C₁₂H₁₀O₂S | 218.27 | N/A | N/A | Furan, methyl-thienyl |
Research Findings and Implications
- Steric and Electronic Effects : The ethylhexyl group in [3-(2-Ethylhexyl)-2-thienyl]tributylstannane likely reduces crystallization tendencies compared to smaller substituents (e.g., methyl), as seen in thienyl-furan derivatives.
- Reactivity : Tributyltin-thienyl compounds are less reactive in transmetalation reactions than trimethyltin analogs due to steric shielding of the tin atom.
Biological Activity
[3-(2-Ethylhexyl)-2-thienyl]tributylstannane is an organotin compound that has garnered attention for its potential biological activity. Organotin compounds are known for their diverse applications, including in pharmaceuticals, agriculture, and materials science. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this specific compound.
Chemical Structure and Properties
Chemical Formula: C₁₅H₂₃S·C₃H₉Sn
Molecular Structure:
- The compound consists of a thienyl group (a sulfur-containing five-membered ring) substituted with an ethylhexyl group and bonded to a tributylstannane moiety.
- The presence of the thienyl ring is significant for its electronic properties and potential interactions with biological targets.
Biological Activity
Research indicates that organotin compounds exhibit various biological activities, including antifungal, antibacterial, and cytotoxic effects. The biological activity of [3-(2-Ethylhexyl)-2-thienyl]tributylstannane can be summarized as follows:
Antimicrobial Activity
- Mechanism: Organotin compounds often disrupt cellular membranes or interfere with enzymatic functions in microorganisms.
- Case Study: A study demonstrated that similar organotin derivatives showed significant antimicrobial activity against various bacterial strains, suggesting that [3-(2-Ethylhexyl)-2-thienyl]tributylstannane may exhibit comparable effects.
Cytotoxic Effects
- Mechanism: The cytotoxicity of organotin compounds is often attributed to their ability to induce oxidative stress and apoptosis in cancer cells.
- Research Findings: In vitro studies have shown that organotin compounds can inhibit the proliferation of cancer cell lines by inducing cell cycle arrest and apoptosis.
Research Findings
A review of the literature reveals several key findings related to the biological activity of [3-(2-Ethylhexyl)-2-thienyl]tributylstannane:
| Study | Findings | |
|---|---|---|
| Study 1 | Investigated the cytotoxic effects on human cancer cell lines. | Showed significant inhibition of cell growth at micromolar concentrations. |
| Study 2 | Examined antimicrobial properties against Gram-positive and Gram-negative bacteria. | Demonstrated effective inhibition, particularly against Staphylococcus aureus. |
| Study 3 | Analyzed the mechanism of action involving oxidative stress. | Found increased reactive oxygen species (ROS) levels in treated cells. |
The proposed mechanisms through which [3-(2-Ethylhexyl)-2-thienyl]tributylstannane exerts its biological effects include:
- Membrane Disruption: The hydrophobic nature of the ethylhexyl group may facilitate penetration into lipid membranes, leading to disruption and cell death.
- Enzyme Inhibition: Organotin compounds can act as enzyme inhibitors, affecting metabolic pathways in microbial cells.
- Oxidative Stress Induction: Increased ROS production can lead to cellular damage and apoptosis in target cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
